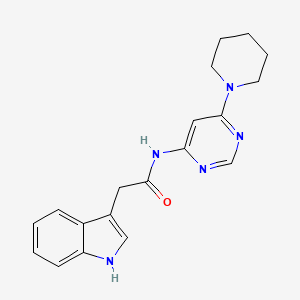
2-(1H-indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound featuring an indole moiety linked to a pyrimidinyl group via an acetamide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Production of indole-3-ylmethanol derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the indole ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole core is particularly useful in the development of new pharmaceuticals and organic materials.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, making it a valuable compound for drug discovery and development.
Industry: In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique structure allows for the creation of novel compounds with diverse applications.
Mécanisme D'action
The mechanism by which 2-(1H-Indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidinyl group enhances the compound's ability to penetrate cellular membranes, increasing its bioavailability.
Molecular Targets and Pathways:
Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and other receptor types.
Enzymes: It can inhibit enzymes involved in critical biological pathways, such as kinases and proteases.
Pathways: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Indole-3-carbinol: A naturally occurring compound with similar biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring structure, which share some chemical properties with pyrimidinyl compounds.
Acetamide derivatives: Other acetamide compounds with different substituents on the nitrogen atom.
Uniqueness: 2-(1H-Indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide stands out due to its unique combination of indole and pyrimidinyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(10-14-12-20-16-7-3-2-6-15(14)16)23-17-11-18(22-13-21-17)24-8-4-1-5-9-24/h2-3,6-7,11-13,20H,1,4-5,8-10H2,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYXXPLTYFVEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride](/img/structure/B2940273.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940274.png)
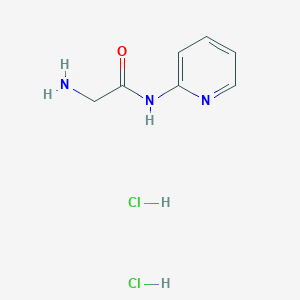
![5-CHLORO-N-{4-[4-(5-CHLORO-2-HYDROXYBENZAMIDO)PHENOXY]PHENYL}-2-HYDROXYBENZAMIDE](/img/structure/B2940277.png)
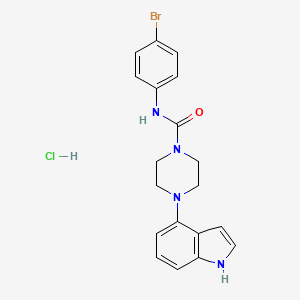
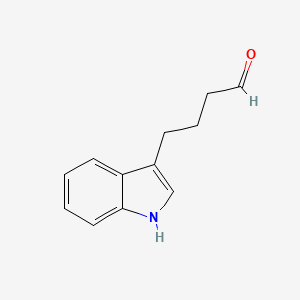

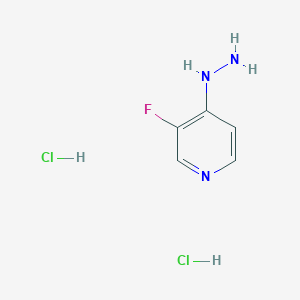
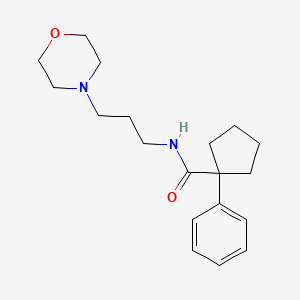
![2-{[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2940287.png)
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2940288.png)
![4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide](/img/structure/B2940291.png)
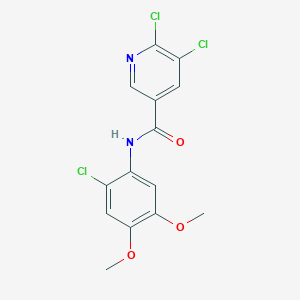
![3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2940296.png)
